![molecular formula C20H16FNO3S B6420471 methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 496028-17-2](/img/structure/B6420471.png)
methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate (MFB-MPTC) is a novel thiophene-based compound that has recently been developed for use in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, making it an attractive option for researchers in many fields.
Scientific Research Applications
Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has been found to be useful in a variety of scientific research applications. In particular, it has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways. It has also been used in the study of enzyme inhibition, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of gene expression and the regulation of gene expression.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmycolic acid synthesized by Pks 13 , which plays a crucial role in the development of tuberculosis .
Mode of Action
It is likely that it interacts with its target to inhibit its function, leading to the desired therapeutic effect .
Biochemical Pathways
Based on the target of action, it can be inferred that it may affect themycolic acid synthesis pathway .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
It can be inferred that the inhibition of mycolic acid synthesis could lead to the death of the tuberculosis bacteria, thus providing a therapeutic effect .
Advantages and Limitations for Lab Experiments
Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it has been found to be effective at modulating the activity of several enzymes, as well as modulating the expression of several genes. However, there are some limitations to its use in laboratory experiments. In particular, it is not very soluble in organic solvents, and its effects on gene expression have not yet been fully elucidated.
Future Directions
There are several potential future directions for the use of methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate in scientific research. In particular, further research could be done to better understand its effects on gene expression and its potential applications in the treatment of various diseases. Additionally, further research could be done to develop more efficient synthesis methods for methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, as well as to develop new derivatives of methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate with enhanced biochemical and physiological effects. Finally, further research could be done to explore the potential applications of methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate in drug discovery and development.
Synthesis Methods
Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is synthesized through the reaction of 2-fluorobenzamide with 5-methyl-4-phenylthiophene-3-carboxylic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C, and the product is isolated by crystallization. The purity of the product is then determined by HPLC.
properties
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-12-16(13-8-4-3-5-9-13)17(20(24)25-2)19(26-12)22-18(23)14-10-6-7-11-15(14)21/h3-11H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMECDFPBPSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate |
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